molecular formula C18H21N5O4S B063670 Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl- CAS No. 167940-11-6

Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl-

Cat. No.: B063670
CAS No.: 167940-11-6
M. Wt: 403.5 g/mol
InChI Key: RFZHYTGMDJEVDL-UHFFFAOYSA-N
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Description

2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its unique structure that combines a thienyl ring with an azo linkage, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide typically involves the following steps:

    Acetylation: The addition of an acetyl group to the thienyl ring.

    Diazotization: The conversion of an amine group into a diazonium salt.

    Coupling Reaction: The reaction of the diazonium salt with a diethylaminoacetoanilide to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetylation processes, followed by diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring and the azo linkage.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.

    Substitution: Electrophilic and nucleophilic reagents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products typically include aromatic amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.

Mechanism of Action

The mechanism of action of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide involves its interaction with molecular targets through the azo linkage. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitro and acetyl groups also play a role in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-methylaminoacetoanilide
  • 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-ethylaminoacetoanilide
  • 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-dimethylaminoacetoanilide

Uniqueness

The uniqueness of 2’-(3-Acetyl-5-nitro-2-thienylazo)-5’-diethylaminoacetoanilide lies in its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and specificity.

Properties

CAS No.

167940-11-6

Molecular Formula

C18H21N5O4S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C18H21N5O4S/c1-5-22(6-2)13-7-8-15(16(9-13)19-12(4)25)20-21-18-14(11(3)24)10-17(28-18)23(26)27/h7-10H,5-6H2,1-4H3,(H,19,25)

InChI Key

RFZHYTGMDJEVDL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C

167940-11-6

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl-

Origin of Product

United States

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